

Check Availability & Pricing

synthesis and chemical characterization of Voglibose

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Valibose	
Cat. No.:	B1682138	Get Quote

An In-depth Technical Guide on the Synthesis and Chemical Characterization of Voglibose

Introduction

Voglibose is a potent synthetic α -glucosidase inhibitor used extensively in the management of type 2 diabetes mellitus.[1][2] Chemically designated as (1S,2S,3R,4S,5S)-5-[(1,3-dihydroxy-2-propyl)amino]-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol, it is a derivative of valiolamine.[2] [3] By competitively and reversibly inhibiting α -glucosidase enzymes in the brush border of the small intestine, Voglibose delays the digestion and absorption of carbohydrates. This mechanism effectively mitigates postprandial hyperglycemia, a critical factor in the progression of diabetic complications.[2][4][5] Developed by Takeda Pharmaceutical, Voglibose has become a cornerstone therapy in several countries, valued for its efficacy and favorable safety profile compared to other agents in its class.[3][6]

This technical guide provides a comprehensive overview of the synthetic pathways developed for Voglibose and the analytical methodologies employed for its chemical characterization. It is intended for researchers, scientists, and professionals in drug development who require detailed experimental protocols and comparative analytical data.

Synthesis of Voglibose

The synthesis of Voglibose is a significant challenge due to the presence of multiple stereocenters and functional groups.[6] Various strategies have been developed, evolving from microbial processes to more concise and efficient asymmetric chemical syntheses.







1. Early Synthetic Approaches

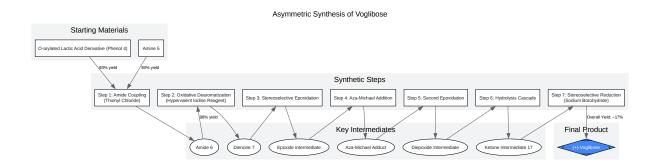
Initial methods for producing Voglibose's precursors relied on microbial processes. For instance, the conversion of validamycin to valienamine, a key intermediate, was achieved through microbial cultures. Subsequent chemical steps would then lead to valiolamine and finally Voglibose.[7] However, these methods faced challenges in terms of yield, purification, and the use of toxic reagents like sodium cyanoborohydride, rendering them less suitable for large-scale industrial production.[7]

2. Asymmetric Chemical Synthesis

More recent and efficient approaches focus on asymmetric synthesis, allowing for precise control over the stereochemistry of the final product. A notable concise synthesis produces (+)-Voglibose in just seven steps from an O-arylated lactic acid derivative.[6][8] This strategy leverages a chiral auxiliary that not only directs the stereoselective formation of the target but is also incorporated into the final molecular skeleton, aligning with the principles of atom economy.[9]

A key step in this pathway is the oxidative dearomatization of a phenol derivative using a hypervalent iodine reagent, which efficiently creates a functionalized dienone intermediate.[6] [9] This is followed by a series of stereoselective transformations, including epoxidations and an aza-Michael addition, to construct the five contiguous stereocenters of the Voglibose molecule.[6]





Click to download full resolution via product page

Caption: Asymmetric synthesis pathway for (+)-Voglibose.

Chemical Characterization

The chemical characterization of Voglibose is essential for quality control and formulation development. Due to its structure, which lacks a significant UV chromophore, specialized analytical techniques are often required.[4][10]

Physicochemical Properties

Voglibose is a white, crystalline powder that is sweet-tasting and odorless.[3] Its key physicochemical properties are summarized below.



Property	Value	Reference
Chemical Formula	C10H21NO7	[3][11]
Molecular Weight	267.28 g/mol	[3][11]
Melting Point	163 - 167 °C	[11][12]
рКа	7.46, 12.46	[13]
Solubility	Easily soluble in water and acetic acid; sparingly soluble in methanol and ethanol; almost insoluble in ether.	[3]

Spectroscopic Analysis

- UV-Visible Spectroscopy: Direct UV analysis of Voglibose is challenging due to its poor absorption in the UV range.[14] To overcome this, derivatization methods are employed. A common method involves reaction with sodium periodate and taurine, which produces a derivative that can be detected spectrophotometrically, typically at a λmax of 282 nm.[15]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are primary techniques used to confirm the chemical structure of Voglibose. While detailed spectral assignments are specific to the solvent and instrument conditions, NMR is crucial for verifying the stereochemistry and identifying impurities during synthesis and quality control. [16][17]
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the characteristic functional groups present in the Voglibose molecule. The spectrum would prominently feature strong, broad absorptions corresponding to O-H stretching of the multiple hydroxyl groups and N-H stretching of the secondary amine.
- Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the sensitive and selective quantification of Voglibose, especially in biological matrices.[13][18]



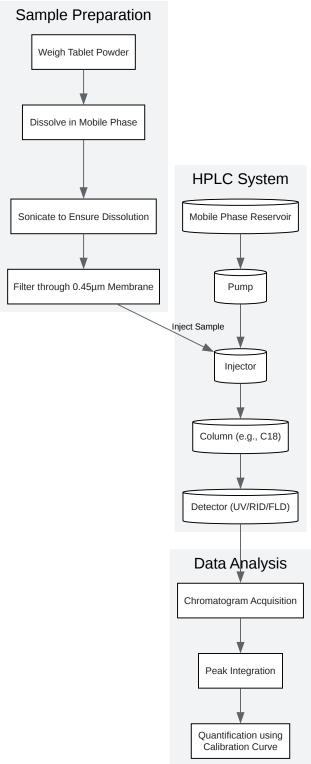
Parameter	Value	Reference
Ionization Mode	Positive	[13]
Parent Ion (Q1) [M+H]+	m/z 268.1	[13]
Product Ion (Q3)	m/z 92.3	[13]
Declustering Potential	51 V	[13]
Collision Energy	31 V	[13]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the quantification of Voglibose in bulk drug and pharmaceutical formulations.[18] Various methods have been developed utilizing different columns, mobile phases, and detection techniques.



General HPLC Workflow for Voglibose Analysis Sample Preparation



Click to download full resolution via product page

Caption: General workflow for HPLC analysis of Voglibose.



The table below summarizes various reported HPLC methods, highlighting the versatility of this technique for Voglibose analysis.

Column	Mobile Phase	Flow Rate (mL/min)	Detection	Retention Time (min)	Reference
Agilent TC C18 (250x4.6mm, 5μm)	Acetonitrile:W ater (20:80 v/v)	1.0	UV at 272 nm	3.17	[19]
Zodiac C18 (250x4.6mm, 5μm)	Methanol:Ace tonitrile (75:25 v/v)	1.0	UV at 215 nm	~3.0	[1]
C18 (250x4.6mm, 5μm)	Acetonitrile:W ater (50:50 v/v)	0.5	Refractive Index (RI)	3.26	[10]
Restek Pinnacle II Amino (250x4.6mm, 5µm)	Sodium Phosphate Buffer (20mM, pH 6.5):Acetonitri le (37:63)	0.6	Fluorescence (λex: 350nm, λem: 430nm) with post- column derivatization	21.25	[20]

Experimental Protocols Protocol 1: RP-HPLC with UV Detection

This protocol is based on a validated stability-indicating HPLC method.[19]

- Preparation of Mobile Phase: Prepare a mixture of HPLC-grade acetonitrile and water in a 20:80 volume ratio. Filter the mixture through a 0.45 μm membrane filter and degas by sonication for 10-15 minutes.
- Preparation of Standard Stock Solution (100 μg/mL): Accurately weigh 10 mg of Voglibose reference standard and transfer it to a 100 mL volumetric flask. Add approximately 25 mL of



the mobile phase, sonicate for 15 minutes to dissolve, and then make up the volume to the mark with the mobile phase.

- Preparation of Sample Solution:
 - Weigh and finely powder 20 Voglibose tablets (e.g., 0.3 mg strength).
 - Accurately weigh a quantity of the powder equivalent to 0.3 mg of Voglibose and transfer it to a 10 mL volumetric flask.
 - Add 5 mL of the mobile phase and sonicate for 10 minutes.
 - Make up the volume to the mark with the mobile phase.
 - Filter the resulting solution through a 0.45 μm membrane filter before injection.
- Chromatographic Conditions:
 - Instrument: HPLC system with UV-Vis detector.
 - Column: Agilent TC C18 (250 x 4.6 mm, 5μm).
 - Flow Rate: 1.0 mL/min.
 - Detection Wavelength: 272 nm.
 - Injection Volume: 20 μL.
 - Temperature: Ambient.
- Procedure: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the standard and sample solutions into the chromatograph and record the peak areas. Calculate the amount of Voglibose in the sample by comparing the peak area with that of the standard.

Protocol 2: HPLC with Post-Column Derivatization and Fluorescence Detection



This protocol is adapted for high-sensitivity analysis, as Voglibose itself is not fluorescent.[15] [20]

- Preparation of Mobile Phase: Prepare a mixture of 20 mM Sodium Phosphate buffer (adjusted to pH 6.5) and acetonitrile in a 37:63 ratio. Filter and degas.
- Preparation of Post-Column Reagent: Dissolve 6.25 g of Taurine and 2.56 g of Sodium Periodate in 1000 mL of water.
- Sample Preparation: Crush 5 tablets and suspend the powder in 25 mL of the mobile phase.
 Sonicate for 10 minutes, then filter the liquid through a 0.45 μm filter.
- Chromatographic and Post-Column Conditions:
 - Instrument: HPLC system equipped with a fluorescence detector and a post-column reaction system (e.g., Pickering PCX).
 - Column: Restek Pinnacle II Amino (250 x 4.6 mm, 5 μm).
 - Column Temperature: 35 °C.
 - Mobile Phase Flow Rate: 0.6 mL/min.
 - Injection Volume: 50 μL.
 - Post-Column Reagent Flow Rate: 0.6 mL/min.
 - Reactor Temperature: 100 °C.
 - Detection: Fluorescence detector set to an excitation wavelength (λex) of 350 nm and an emission wavelength (λem) of 430 nm.
- Procedure: Inject the prepared sample. The eluting Voglibose is mixed with the post-column reagent and heated in the reactor to form a fluorescent derivative, which is then detected.
 Quantification is performed using a calibration curve prepared from Voglibose standards.

Conclusion



The synthesis of Voglibose has evolved towards highly efficient, stereoselective chemical methods that ensure high purity and yield. The characterization of Voglibose relies on a suite of analytical techniques, with HPLC being the most prominent for routine quality control. The choice of the specific HPLC method—whether employing UV, refractive index, or fluorescence detection—depends on the required sensitivity and the sample matrix. The detailed protocols and compiled data in this guide serve as a valuable resource for professionals engaged in the synthesis, analysis, and formulation of this important antidiabetic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. ijpcbs.com [ijpcbs.com]
- 2. Voglibose | C10H21NO7 | CID 444020 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Voglibose: Overview, Properties and Synthesis from Valiolamine_Chemicalbook [chemicalbook.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Voglibose | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US20050165257A1 Process for preparation of voglibose Google Patents [patents.google.com]
- 8. Synthesis of (+)-Voglibose PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of voglibose based on a functional chiral auxiliary strategy American Chemical Society [acs.digitellinc.com]
- 10. eurjchem.com [eurjchem.com]
- 11. Voglibose | 83480-29-9 | MV06910 | Biosynth [biosynth.com]
- 12. CN103588650A High-purity voglibose and preparation method thereof Google Patents [patents.google.com]



- 13. ijprajournal.com [ijprajournal.com]
- 14. researchgate.net [researchgate.net]
- 15. bepls.com [bepls.com]
- 16. Spectroscopic FTIR and NMR study of the interactions of sugars with proteins PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pharmacophorejournal.com [pharmacophorejournal.com]
- 20. pickeringlabs.com [pickeringlabs.com]
- To cite this document: BenchChem. [synthesis and chemical characterization of Voglibose].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1682138#synthesis-and-chemical-characterization-of-voglibose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com